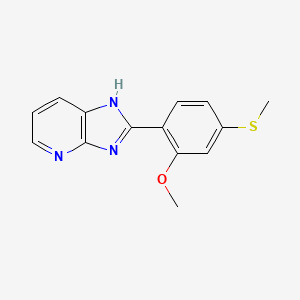

N-Demethyldiltiazem

概要

説明

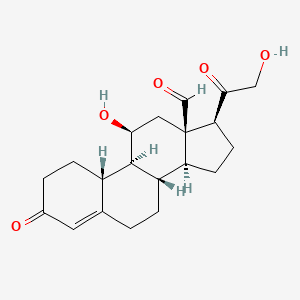

N-デスメチルジルチアゼム(塩酸塩)は、カルシウムチャネル遮断薬ジルチアゼムの活性代謝物です。 シトクロムP450アイソフォームCYP3A4、CYP3A5、およびCYP3A7によってジルチアゼムから生成されます 。 この化合物は、ラット脳皮質ホモジネートと結合し、ラット門脈の自発収縮を阻害する能力で知られています .

作用機序

N-デスメチルジルチアゼム(塩酸塩)は、脱分極中の心臓および血管平滑筋細胞へのカルシウムイオンの流入を阻害することによって効果を発揮します 。 この阻害は、血管平滑筋の弛緩につながり、末梢血管抵抗の低下と血圧の低下をもたらします 。 この化合物は、冠状動脈にも血管拡張作用を有しており、心筋組織への酸素供給を増加させるのに役立ちます .

類似化合物の比較

類似化合物

ジルチアゼム: N-デスメチルジルチアゼム(塩酸塩)が由来する親化合物.

デスアセチルジルチアゼム: 脱アセチル化によって形成されるジルチアゼムの別の代謝物.

独自性

N-デスメチルジルチアゼム(塩酸塩)は、ラット門脈の自発収縮を阻害する能力と、ラット脳皮質ホモジネートに対する特異的な結合親和性においてユニークです 。 これは、デスアセチルジルチアゼムなどのジルチアゼムの他の代謝物とは異なり、薬理学的特性が異なる可能性があります .

生化学分析

Biochemical Properties

N-Demethyldiltiazem plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes catalyze the N-demethylation of diltiazem, leading to the production of this compound. This metabolite binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins . The interactions of this compound with these enzymes and proteins are crucial for its pharmacological activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating calcium influx into cardiac and vascular smooth muscle cells. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit spontaneous contractions in isolated rat portal veins, indicating its impact on smooth muscle cell function . Additionally, it binds to receptors in the cerebral cortex, affecting neuronal activity and potentially influencing neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with calcium channels. By inhibiting calcium influx into cardiac and vascular smooth muscle cells, this compound reduces muscle contraction and promotes vasodilation . This inhibition is achieved through binding interactions with the calcium channels, leading to enzyme inhibition and changes in gene expression. The precise binding sites and molecular interactions are critical for understanding the pharmacodynamics of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as vasodilation and reduced muscle contraction. At higher doses, this compound may cause toxic or adverse effects, including excessive vasodilation and potential cardiovascular complications . Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its formation from diltiazem by cytochrome P450 enzymes. The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation . These pathways influence the pharmacokinetics and pharmacodynamics of this compound, affecting its bioavailability and therapeutic efficacy. The interactions with enzymes such as CYP3A4, CYP3A5, and CYP3A7 are critical for its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological activity. This compound is transported across cellular membranes and distributed to various tissues, including the cardiovascular and nervous systems . Transporters and binding proteins play a role in its localization and accumulation, influencing its therapeutic effects. The distribution patterns of this compound are crucial for understanding its site-specific actions and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with calcium channels on the cell membrane . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its pharmacological actions. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件

N-デスメチルジルチアゼム(塩酸塩)は、ジルチアゼムからN-脱メチル化プロセスを経て合成されます。 この反応は、通常、シトクロムP450酵素、特にCYP3A4、CYP3A5、およびCYP3A7によって触媒されます 。 反応条件には、これらの酵素を適切な緩衝液系で使用して脱メチル化プロセスを促進することが含まれます。

工業生産方法

N-デスメチルジルチアゼム(塩酸塩)の工業生産には、ジルチアゼムが制御された条件下でシトクロムP450酵素に暴露される大規模バイオリアクターの使用が含まれます。 反応は監視および最適化され、製品の最大収量と純度が確保されます。

化学反応の分析

反応の種類

N-デスメチルジルチアゼム(塩酸塩)は、次を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、化合物の酸素添加を伴い、多くの場合、酸化剤によって促進されます。

還元: この反応は、化合物の酸素の除去または水素の添加を伴います。

置換: この反応は、化合物の1つの官能基を別の官能基と置換することを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、ハロゲンと水酸化物イオンなどの求核剤が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、N-デスメチルジルチアゼム(塩酸塩)の酸化は、さまざまな酸化代謝物の形成につながる可能性があり、還元は、還元誘導体の形成につながる可能性があります。

科学研究アプリケーション

N-デスメチルジルチアゼム(塩酸塩)には、次を含むいくつかの科学研究アプリケーションがあります。

科学的研究の応用

N-desmethyl Diltiazem (hydrochloride) has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving calcium channel inhibitors and their metabolites.

Biology: It is used in studies investigating the role of cytochrome P450 enzymes in drug metabolism.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of diltiazem.

類似化合物との比較

Similar Compounds

Diltiazem: The parent compound from which N-desmethyl Diltiazem (hydrochloride) is derived.

Desacetyl Diltiazem: Another metabolite of diltiazem formed through deacetylation.

Uniqueness

N-desmethyl Diltiazem (hydrochloride) is unique in its ability to inhibit spontaneous contractions in isolated rat portal veins and its specific binding affinity to rat cerebral cortex homogenates . This distinguishes it from other metabolites of diltiazem, such as desacetyl diltiazem, which may have different pharmacological properties .

特性

IUPAC Name |

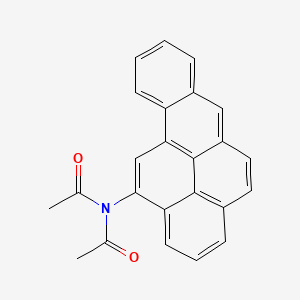

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMLDISQSWWYOT-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234221, DTXSID60873797 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-17-0, 86408-45-9 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

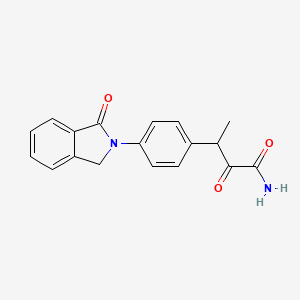

![(1R,7R,9R,10R,14R)-12,12-Dimethyl-11,13,15-trioxa-2,4-diazatetracyclo[7.5.1.02,7.010,14]pentadecane-3,5-dione](/img/structure/B1200727.png)